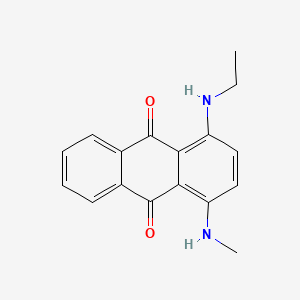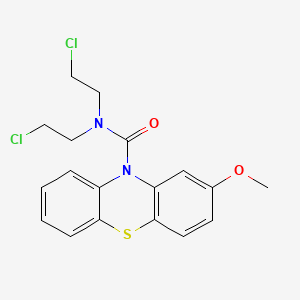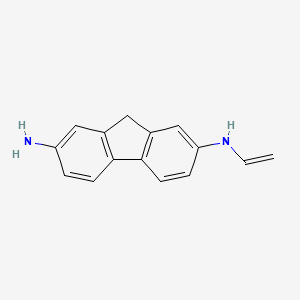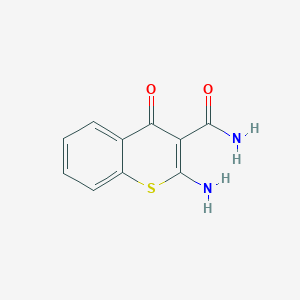
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one is an organic compound belonging to the oxazolidinone class Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between a substituted phenyl isocyanate and a suitable amino alcohol. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalyst: Base catalysts like triethylamine or pyridine.
Temperature: Mild to moderate temperatures (0°C to 50°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or other positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
科学的研究の応用
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one has several scientific research applications:
Medicinal Chemistry: As a scaffold for designing new antibiotics or other therapeutic agents.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Industrial Applications: Potential use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved include:
Ribosomal binding: Interfering with the function of the ribosome and preventing protein synthesis.
Pathway inhibition: Disrupting essential bacterial pathways, leading to cell death.
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and spectrum of activity.
Uniqueness
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one is unique due to its specific substituents, which may confer distinct chemical properties and biological activities compared to other oxazolidinones. Its unique structure allows for potential modifications and applications in various fields.
特性
CAS番号 |
64201-09-8 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
2,2-dimethyl-5-phenyl-3-propan-2-yl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C14H19NO2/c1-10(2)15-13(16)12(17-14(15,3)4)11-8-6-5-7-9-11/h5-10,12H,1-4H3 |
InChIキー |
FQHHTISQUVCEOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C(OC1(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)







![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)

![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
